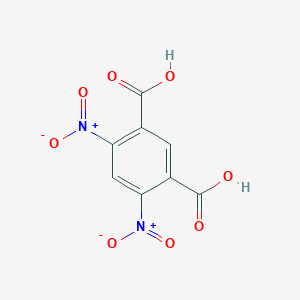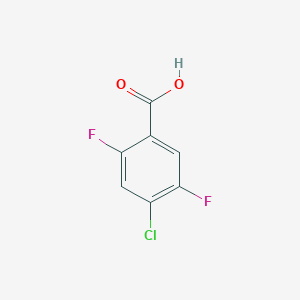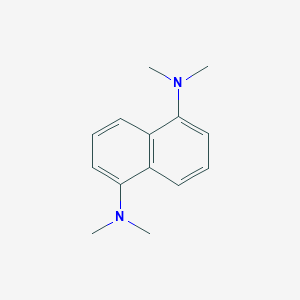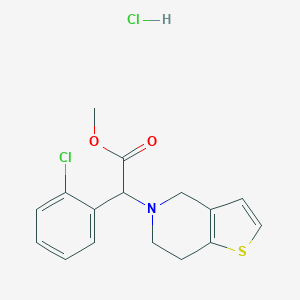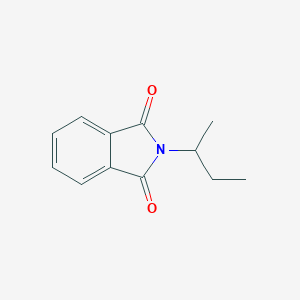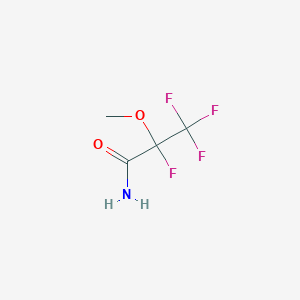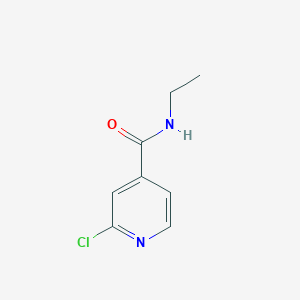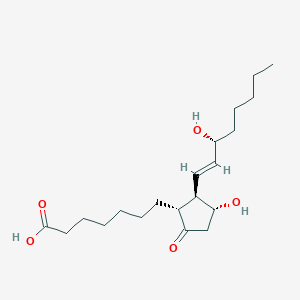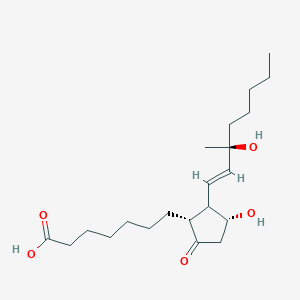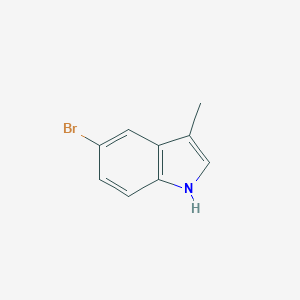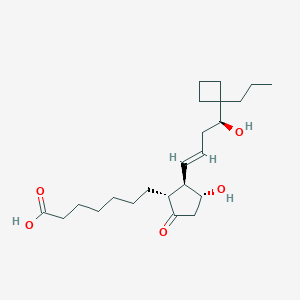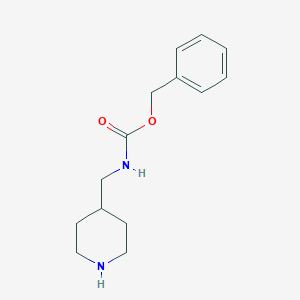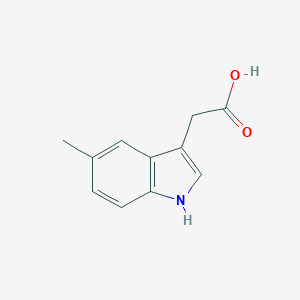
2-(5-甲基-1H-吲哚-3-基)乙酸
描述
2-(5-Methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. It is characterized by the presence of an indole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position.
科学研究应用
2-(5-Methyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones like indole-3-acetic acid.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
作用机制
Target of Action
Similar compounds such as indole-3-acetic acid derivatives are known to target various proteins and enzymes .
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species .
Pharmacokinetics
Following oral administration, the absorption of indomethacin is rapid and complete, but with important inter- and intraindividual variations .
Result of Action
Indole and its derivatives are known to have significant roles in bacterial physiology, pathogenesis, animal behavior, and human diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-METHYLINDOLE-3-ACETIC ACID. For instance, various bacterial strains have obtained the ability to transform and degrade indole, and they could utilize indole as a sole carbon source and efficiently remove it within a day when cultured in simple mineral salt medium at 30°C and 150 r/min .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of 2-(5-methyl-1H-indol-3-yl)acetic acid may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and specific reaction conditions can further improve the scalability and cost-effectiveness of the production .
化学反应分析
Types of Reactions
2-(5-Methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the methyl group at the 5-position.
5-Methoxy-2-methyl-3-indoleacetic acid: A derivative with a methoxy group at the 5-position instead of a methyl group.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid .
Uniqueness
2-(5-Methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 5-position and the acetic acid moiety at the 3-position differentiates it from other indole derivatives, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFDKXJAORBSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281370 | |
| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-47-6 | |
| Record name | 5-Methyl-3-indoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 21428 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1912-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Methylindole-3-acetic acid in reducing inflammation?
A1: While the provided research doesn't delve into the specific mechanism of 5-Methylindole-3-acetic acid in reducing inflammation, one study indicates that a related compound, 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid, acts by inhibiting phospholipase A2 (PLA2). [] PLA2 is an enzyme involved in the production of inflammatory mediators. By inhibiting PLA2, this class of compounds may reduce the production of these mediators and thus alleviate inflammation.
Q2: How does 3,3′-Diindolylmethane (DIM) compare to 5-Methylindole-3-acetic acid in terms of its effect on prostate cancer cells?
A2: Research suggests that both DIM and 5-Methylindole-3-acetic acid can influence prostate cancer cell survival, with DIM demonstrating greater potency. [, ] DIM induces the expression of the p75NTR tumor suppressor protein, leading to apoptosis in prostate cancer cells. While 5-Methylindole-3-acetic acid also exhibited this effect, DIM showed superior efficacy in inducing p75NTR and inhibiting cell survival across different cell lines. [, ]
Q3: What were the findings of the double-blind clinical trial comparing 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid (glucametacine) to indomethacin in rheumatoid arthritis patients?
A3: A double-blind crossover trial compared the efficacy of 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid (glucametacine) to indomethacin in 15 patients with rheumatoid arthritis. [] While the trial indicated that glucametacine might be slightly more effective than indomethacin in managing the condition, the difference was not statistically significant. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



